molecular formula C16H21NO4 B582563 1-Cbz-3-ethylpiperidine-3-carboxylic Acid CAS No. 1245808-57-4

1-Cbz-3-ethylpiperidine-3-carboxylic Acid

Cat. No. B582563
M. Wt: 291.347
InChI Key: UMJDUZFRWNBBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-Cbz-3-ethylpiperidine-3-carboxylic Acid is represented by the formula C16H21NO4 . Unfortunately, the search results do not provide more detailed information about the molecular structure of this compound.

Scientific Research Applications

Biocatalytic Degradation of Pharmaceutical Compounds

A study investigated the biocatalytic degradation of carbamazepine (CBZ), a pharmaceutical compound, using enzymes such as laccase. The research emphasized the use of natural phenolic compounds as redox mediators to enhance the efficiency of CBZ degradation by both free and immobilized laccase. This approach offers a promising method for eliminating recalcitrant pharmaceutically active compounds from wastewater, highlighting the potential application of 1-Cbz-3-ethylpiperidine-3-carboxylic Acid in environmental bioremediation processes (Ji, Hou, Wang, Zhang, & Chen, 2016).

Organometallic Catalysis in Synthetic Chemistry

Research into the synthesis of orthogonally protected 3,7-Diazabicyclo [4.1.0] heptane demonstrated the utility of N-protected (Boc and Cbz) 3,4-aziridinopiperidine as a versatile building block for creating compounds with significant biological activity. This study showcases the relevance of 1-Cbz-3-ethylpiperidine-3-carboxylic Acid in the development of new synthetic pathways and its implications for medicinal chemistry (Schramm, Pavlova, Hoenke, & Christoffers, 2009).

Synthesis of Peptidomimetic Constrained Scaffolds

In the synthesis of new pyrrole-based amino acids for creating peptidomimetic constrained scaffolds, compounds were developed with the carboxylic group positioned in the pyrrole, while the amino group, protected with the Cbz moiety, was present on the side chain. This research highlights the application of 1-Cbz-3-ethylpiperidine-3-carboxylic Acid in the preparation of constrained oligopeptides, contributing to the development of novel therapeutic agents (Alongi, Minetto, & Taddei, 2005).

properties

IUPAC Name

3-ethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-16(14(18)19)9-6-10-17(12-16)15(20)21-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJDUZFRWNBBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cbz-3-ethylpiperidine-3-carboxylic Acid

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